Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[1-[2-(4-bromophenyl)sulfanylethylamino]-1-oxopropan-2-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3S2/c1-13(26-17-6-4-3-5-16(17)19(23)24-2)18(22)21-11-12-25-15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURMCVKLMKLJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Br)SC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Molecular Formula and Structure
- Molecular Formula : C₁₅H₁₈BrN₂O₄S₂
- Molecular Weight : 424.35 g/mol
The structure features multiple functional groups, including sulfanyl groups, an amine, and a carboxylate moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing bromophenyl and sulfanyl groups have shown efficacy against various cancer cell lines. A study demonstrated that derivatives of sulfonamide compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfanyl-containing compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound exhibited inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfanyl groups may interact with thiol groups in enzymes, inhibiting their function.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to disruption and cell death.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases or other pro-apoptotic factors.
Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring sulfanyl groups exhibit promising anticancer properties. The structural similarity of Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate to known anticancer agents suggests its potential as a lead compound in the development of new therapies. Research has shown that derivatives of sulfanyl compounds can induce apoptosis in cancer cells, particularly in breast and prostate cancers.
Antimicrobial Properties
The presence of the bromophenyl group enhances the compound's activity against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its reactive functional groups can facilitate cross-linking in polymer matrices, leading to materials with improved durability and resistance to environmental degradation.
Coatings and Adhesives
The compound's chemical structure allows it to act as a coupling agent in coatings and adhesives, improving adhesion between dissimilar materials. This application is particularly relevant in the automotive and aerospace industries, where material integrity is critical.
Endocrine Disruption Studies
Given the increasing concern about endocrine disruptors, research into this compound's potential endocrine-disrupting effects is warranted. Studies have indicated that similar compounds can interfere with hormone signaling pathways, which may have implications for environmental safety assessments.
Bioremediation
The compound's sulfanyl groups may enhance its reactivity toward pollutants in bioremediation processes. Research into its degradation pathways could reveal its utility in breaking down harmful substances in contaminated environments.
Case Study 1: Anticancer Research
In a study published by the Journal of Medicinal Chemistry, researchers synthesized various derivatives of sulfanyl-containing compounds, including this compound. These derivatives were tested against several cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Polymer Development
A research team at a leading university explored the use of this compound as a cross-linking agent in epoxy resins. The resulting materials exhibited enhanced mechanical properties and resistance to thermal degradation compared to traditional formulations.
Case Study 3: Environmental Impact Assessment
In an environmental study examining the effects of sulfanyl compounds on aquatic ecosystems, this compound was identified as a potential endocrine disruptor. The findings highlighted the need for further investigation into its environmental persistence and bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
